molecular formula C41H82NO13P B568751 PtdIns-(1,2-dipalmitoyl) (ammonium salt) CAS No. 34290-57-8

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

Cat. No.: B568751
CAS No.: 34290-57-8
M. Wt: 828.1 g/mol
InChI Key: MRDHBHKPDFRCJQ-HUKLJVEISA-N
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Description

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns). It features C16:0 fatty acids at the sn-1 and sn-2 positions. The compound maintains the same inositol and diacylglycerol (DAG) stereochemistry as the natural PtdIns .

Preparation Methods

The synthetic routes for PtdIns-(1,2-dipalmitoyl) (ammonium salt) involve chemical modifications of phosphatidylinositol. While specific methods may vary, here are the general steps:

    Lipid Synthesis: Palmitoylation of inositol with palmitoyl chloride or palmitic acid yields 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol.

    Ammonium Salt Formation: The resulting compound is then converted to its ammonium salt form by reacting with ammonium hydroxide or ammonium bicarbonate.

Chemical Reactions Analysis

PtdIns-(1,2-dipalmitoyl) (ammonium salt) can undergo various reactions:

    Hydrolysis: Enzymatic or chemical hydrolysis of the ester bonds produces inositol and palmitic acid.

    Phosphorylation: Phosphorylation at the 3-position generates PtdIns-(3)-P1.

    Oxidation/Reduction: The fatty acyl chains may undergo oxidation or reduction reactions.

    Substitution: Substitution reactions can modify the inositol headgroup.

Common reagents include enzymes (phospholipases), acids, bases, and oxidizing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

PtdIns-(1,2-dipalmitoyl) (ammonium salt) finds applications in:

    Cell Signaling: As a precursor for second messengers like PtdIns-(3)-P1.

    Membrane Biophysics: Studying lipid bilayers and membrane properties.

    Drug Delivery: Incorporation into liposomes for targeted drug delivery.

    Neurobiology: Investigating neuronal signaling pathways.

Mechanism of Action

The compound’s effects stem from its involvement in lipid signaling pathways. It interacts with proteins via its inositol headgroup, influencing cellular processes such as vesicle trafficking, cell growth, and apoptosis.

Comparison with Similar Compounds

Properties

IUPAC Name

azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDHBHKPDFRCJQ-HUKLJVEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H82NO13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347752
Record name 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34290-57-8
Record name 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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